molecular formula C19H19N3O2S B2635232 N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 941905-87-9

N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2635232
CAS No.: 941905-87-9
M. Wt: 353.44
InChI Key: NQRDCTMQQAVEKB-UHFFFAOYSA-N
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Description

“N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide” is a complex organic compound. It contains several functional groups, including a benzyl group, a methoxyphenyl group, an imidazole ring, a thioether linkage, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The imidazole ring and the thioether linkage could potentially participate in various chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For instance, the imidazole ring can participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar acetamide group and the aromatic rings could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Several studies have synthesized derivatives of N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide and evaluated their antimicrobial efficacy. These compounds have shown significant antibacterial activity against various strains, indicating their potential as therapeutic agents in combating microbial infections (Kumaraswamy Gullapelli, M. Thupurani, G. Brahmeshwari, 2014), (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).

Antitumor and Antioxidant Properties

Research has also explored the antitumor and antioxidant potential of derivatives, showing promise in cancer therapy and oxidative stress management. These compounds have been tested in vitro against human tumor cell lines and screened for antioxidant activities, revealing their multifaceted applications in medicinal chemistry (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015), (Satish Koppireddi, Jayaram Reddy Komsani, Sreenivas K. Avula, S. Pombala, Satishbabu Vasamsetti, S. Kotamraju, R. Yadla, 2013).

Analgesic Activity

Some studies have synthesized acetamide derivatives and investigated their analgesic activities, contributing to the development of new pain management solutions. These derivatives have shown significant analgesic effects in various tests, suggesting their utility in treating pain-related conditions (Z. Kaplancıklı, M. Altıntop, G. Turan-Zitouni, A. Ozdemir, O. D. Can, 2012).

Antioxidants for Local Base Oil

Derivatives of the compound have been studied as antioxidants for base stock oil, demonstrating their effectiveness in improving the oxidation stability of the oil. This application showcases the compound's potential beyond pharmaceutical uses, extending to industrial applications (J. Basta, A. El-Bassoussi, A. Salem, M. Nessim, Mohamed Ahmed, S. Attia, 2017).

Future Directions

The future research directions for this compound could involve studying its potential biological activities, given the interesting pharmaceutical activities of related compounds . Further studies could also focus on optimizing its synthesis and exploring its reactivity .

Properties

IUPAC Name

N-benzyl-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-16-9-7-15(8-10-16)17-12-21-19(22-17)25-13-18(23)20-11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRDCTMQQAVEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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